(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one
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Overview
Description
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one is an organic compound characterized by its unique structure, which includes a dibenzylamino group attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a dibenzylamine derivative with a suitable ketone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-5-(Dibenzylamino)-6-methyl-1-hepten-4-ol
- 5S-2-Amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene
Uniqueness
(5S)-5-(Dibenzylamino)-6-methylhept-2-en-4-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
586413-27-6 |
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Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
(5S)-5-(dibenzylamino)-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C22H27NO/c1-4-11-21(24)22(18(2)3)23(16-19-12-7-5-8-13-19)17-20-14-9-6-10-15-20/h4-15,18,22H,16-17H2,1-3H3/t22-/m0/s1 |
InChI Key |
CATSYVKZSUIOCM-QFIPXVFZSA-N |
Isomeric SMILES |
CC=CC(=O)[C@H](C(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CC=CC(=O)C(C(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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